Cedrin

Description

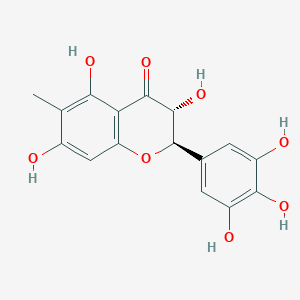

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLODDQFPZTPM-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cedrin: A Technical Guide to its Origin, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrin is a naturally occurring flavonoid, specifically a dihydroflavonol, that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of the current knowledge regarding the origin, natural sources, and biological activity of this compound, with a focus on presenting data and experimental insights relevant to researchers and professionals in drug development.

Chemical Identity and Properties

There is some discrepancy in the literature and chemical databases regarding the precise chemical formula and mass of this compound. However, the most consistently reported chemical identity from major suppliers and recent scientific publications is as follows:

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₈ | [1][2][3] |

| Molecular Weight | 334.28 g/mol | [1][2][3] |

| CAS Number | 75513-81-4 | [1][2][3][4] |

| Class | Dihydroflavonol | [5] |

It is important to note that a compound with the molecular formula C₁₅H₁₈O₆ and CAS number 6040-62-6 is also sometimes referred to as this compound in some databases like PubChem[6]. This highlights the need for careful characterization and verification when working with this compound. For the purpose of this guide, "this compound" will refer to the C₁₆H₁₄O₈ compound.

Natural Sources

This compound is primarily isolated from coniferous trees belonging to the family Pinaceae. The documented natural sources of this compound are:

-

Cedrus deodara (Deodar Cedar) : This is the most well-documented source of this compound. The compound has been identified in various parts of the tree, including the wood and bark[4][5][7].

-

Pinus ayacahuite (Mexican White Pine) : this compound has also been reported to be a constituent of this pine species[5].

While this compound has been identified in these species, comprehensive quantitative data on its concentration in different plant parts and variations based on geographical location or season are currently limited in the available scientific literature. One study on the pine needles of Cedrus deodara quantified the total flavonoid content and the amounts of other major flavonoids like myricetin, quercetin, kaempferol, and isorhamnetin, but did not provide specific quantitative data for this compound[8].

Biosynthesis of this compound

This compound, as a flavonoid, is synthesized in plants through the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and leads to the formation of various classes of flavonoids. The general biosynthetic pathway that leads to the formation of dihydroflavonols like this compound is outlined below.

References

- 1. Deodar Cedar (Cedrus Deodara): Efficacy for Potential of Secondary Metabolites and Antibacterial Activity | Auctores [auctoresonline.org]

- 2. Chemically standardized isolates from Cedrus deodara stem wood having anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Flavonoids from Cedrus Species

Disclaimer: Initial literature searches did not yield significant results for a specific flavonoid named "Cedrin." This technical guide, therefore, focuses on the known biological activities of flavonoids identified in extracts from the Cedrus (Cedar) genus, particularly Cedrus brevifolia. The principles, mechanisms, and experimental protocols described herein are based on these identified compounds and general flavonoid research relevant to drug development professionals, researchers, and scientists.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of health benefits.[1] Species of the genus Cedrus are rich sources of these compounds.[2][3] Phytochemical analyses of Cedrus brevifolia (Cyprus cedar), for instance, have identified several bioactive flavonoids in its bark and needles, including catechin, epicatechin, and taxifolin-O-hexoside.[4][5] These compounds are responsible for the potent antioxidant, anti-inflammatory, and potential anticancer activities observed in extracts from this genus.[1][2][6] This guide provides an in-depth overview of these biological activities, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

The primary and most studied biological activity of flavonoids from Cedrus species is their capacity to neutralize free radicals. This antioxidant action is a key mechanism in mitigating oxidative stress, which is implicated in numerous chronic diseases.[1]

Quantitative Data: Radical Scavenging and Reducing Power

The antioxidant capacity of flavonoids is often quantified by their EC50 or IC50 values (the concentration required to achieve 50% of the maximal effect or inhibition). Lower values indicate higher potency. Studies on extracts from Cedrus brevifolia have provided significant quantitative data.[2][4][7]

| Extract/Fraction (Source) | Assay | Result (EC50/IC50) | Reference |

| C. brevifolia Bark (Methanol Extract) | DPPH Radical Scavenging | 0.011 mg/mL (IC50) | [2][7] |

| C. brevifolia Twigs (Methanol Extract) | DPPH Radical Scavenging | 0.031 mg/mL (IC50) | [7] |

| C. brevifolia Branches (Methanol Extract) | DPPH Radical Scavenging | 0.062 mg/mL (IC50) | [7] |

| C. brevifolia Needles (Methanol Extract) | DPPH Radical Scavenging | 0.078 mg/mL (IC50) | [7] |

| C. brevifolia Bark (Ethyl Acetate Fraction) | DPPH Radical Scavenging | 13.9 ± 0.3 µg/mL (EC50) | [4] |

| C. brevifolia Bark (Ethyl Acetate Fraction) | ABTS Radical Scavenging | 2.3 ± 0.0 µg/mL (EC50) | [4] |

| C. brevifolia Bark (Ethyl Acetate Fraction) | Reducing Power (FRAP) | 9.1 ± 0.1 µg/mL (EC50) | [4] |

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.[8]

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation : Dissolve the test extract or flavonoid in methanol to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure :

-

In a 96-well microplate, add 50 µL of each sample dilution.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, mix 50 µL of methanol with 150 µL of DPPH solution.

-

-

Incubation and Measurement : Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[8]

-

Reagent Preparation : Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with ethanol until an absorbance of 0.70 ± 0.02 at 734 nm is reached.

-

Sample Preparation : Prepare serial dilutions of the test compound in ethanol.

-

Assay Procedure :

-

Add 20 µL of the sample dilution to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution.

-

-

Incubation and Measurement : Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition as for the DPPH assay and determine the EC50 value.

Visualization: Antioxidant Assay Workflow

Caption: Workflow for in vitro antioxidant capacity determination.

Anti-inflammatory Activity

Flavonoids, including taxifolin and catechins, are known to possess significant anti-inflammatory properties.[6][9] Their mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[9]

Mechanisms of Action

The anti-inflammatory effects of flavonoids are primarily attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes : Flavonoids can suppress the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing prostaglandins and leukotrienes, key mediators of inflammation.[6][9]

-

Modulate Signaling Pathways : A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a transcription factor that controls the expression of genes involved in the inflammatory response, including cytokines and chemokines.[11] Flavonoids can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[10][13] Taxifolin, for instance, has been shown to inhibit the enhanced activity of NF-κB and suppress the expression of COX-2.[6]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay screens for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.[14][15][16]

-

Reagent Preparation :

-

Prepare a 0.2% aqueous solution of Bovine Serum Albumin (BSA).

-

Prepare Phosphate Buffered Saline (PBS, pH 6.4).

-

-

Sample Preparation : Prepare various concentrations (e.g., 100-1000 µg/mL) of the test compound. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.

-

Assay Procedure :

-

The reaction mixture consists of 0.5 mL of the test sample or standard and 0.5 mL of the BSA solution.

-

The control consists of 0.5 mL of distilled water and 0.5 mL of the BSA solution.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath.

-

-

Measurement : After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation : The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined from the dose-response curve.

Visualization: Simplified NF-κB Signaling Pathway

Caption: Flavonoid inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

Flavonoids are recognized for their wide-ranging anticancer effects, which include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation and invasion.[1] These effects are achieved through the modulation of numerous cell signaling pathways that are often dysregulated in cancer.[17]

Mechanisms of Action

The anticancer potential of flavonoids is linked to their ability to interfere with critical signaling cascades:

-

PI3K/Akt/mTOR Pathway : This is a master regulatory pathway for cell growth, proliferation, and survival.[18][19] It is frequently overactivated in various cancers.[18] Many flavonoids, including quercetin and fisetin, have been shown to inhibit this pathway at multiple points, such as by downregulating the phosphorylation of Akt and mTOR, which ultimately suppresses tumor growth.[20][21]

-

MAPK/ERK Pathway : This pathway is also crucial for cell proliferation and survival. Flavonoids can modulate the Ras/ERK signaling cascade, impairing tumor progression.[21][22]

-

Induction of Apoptosis : Flavonoids can trigger apoptosis by increasing the expression of pro-apoptotic proteins (e.g., caspases) and decreasing the levels of anti-apoptotic proteins.[22] Total lignans from Cedrus deodara, which are often co-extracted with flavonoids, have demonstrated the ability to induce apoptosis in A549 lung cancer cells with an IC50 value of 39.82 ± 1.74 µg/mL.[23]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[24][25][26]

-

Cell Culture : Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Sample Treatment : Treat the cells with various concentrations of the flavonoid or extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition :

-

Remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization :

-

Carefully remove the MTT medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

-

Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: Flavonoid inhibition of the PI3K/Akt/mTOR cancer pathway.

Conclusion

The flavonoids present in Cedrus species, such as catechin, epicatechin, and taxifolin derivatives, demonstrate significant biological activity. Their potent antioxidant properties have been well-quantified, and their established roles in modulating key cellular pathways like NF-κB and PI3K/Akt highlight their strong potential as anti-inflammatory and anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of these natural compounds.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characterization, Antioxidant and Antimicrobial Properties of Different Types of Tissue of Cedrus brevifolia Henry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deodar Cedar (Cedrus Deodara): Efficacy for Potential of Secondary Metabolites and Antibacterial Activity | Auctores [auctoresonline.org]

- 4. pure.unic.ac.cy [pure.unic.ac.cy]

- 5. The Occurrence of Flavonoids and Related Compounds in Cedrus brevifolia A. Henry ex Elwes & A. Henry Needles. Inhibitory Potencies on Lipoxygenase, Linoleic Acid Lipid Peroxidation and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. mdpi.com [mdpi.com]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 23. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. broadpharm.com [broadpharm.com]

Cedrin's Neuroprotective Mechanism of Action in Neuronal Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cedrin, a natural flavonoid isolated from Cedrus deodara, has demonstrated significant neuroprotective properties against amyloid-beta (Aβ)-induced toxicity in neuronal cell models. This technical guide provides an in-depth analysis of the known mechanism of action of this compound, focusing on its antioxidant and anti-apoptotic effects. Detailed experimental protocols for assessing neuroprotection and visualizations of the proposed signaling pathways are presented to facilitate further research and drug development efforts in the context of neurodegenerative diseases.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the mitigation of oxidative stress and the inhibition of apoptotic pathways in neuronal cells.[1][2] In models of neurotoxicity, such as PC12 cells exposed to Aβ1-42, this compound has been shown to improve cell viability by targeting key components of the cellular stress response.[2]

The principal mechanisms identified are:

-

Antioxidant Activity: this compound significantly reduces the overproduction of reactive oxygen species (ROS).[1][2] This is achieved by enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2]

-

Mitochondrial Protection: this compound helps to maintain mitochondrial integrity and function. It has been observed to ameliorate the loss of mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore (mPTP) in response to neurotoxic insults.[2]

-

Anti-apoptotic Regulation: this compound modulates the expression of key proteins involved in the apoptotic cascade. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[2] Furthermore, this compound has been shown to reduce the activity of caspase-3, a critical executioner enzyme in the apoptotic pathway.[2]

Proposed Signaling Pathway

While the precise signaling cascade initiated by this compound is still under investigation, its known antioxidant and anti-apoptotic effects are characteristic of many flavonoids that modulate key cellular signaling pathways such as the Nrf2 and NF-κB pathways.[3][4][5][6] The proposed pathway involves the upregulation of antioxidant response elements and the downregulation of pro-inflammatory and pro-apoptotic signals.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Isolation of Cedrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrin, a bioactive flavonoid identified as 6-methyldihydromyricetin, is a promising natural compound isolated from Cedrus deodara (Himalayan Cedar).[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its neuroprotective effects. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on its activity. Furthermore, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential through diagrammatic representations of the relevant signaling pathways.

Introduction

Cedrus deodara, a coniferous tree native to the Himalayas, has a long history of use in traditional medicine.[2][3] Phytochemical investigations of this plant have led to the identification of a diverse array of secondary metabolites, including terpenoids and flavonoids.[1][3] Among these, this compound, a dihydroflavonol, has emerged as a compound of significant interest due to its potent biological activities.[1] Recent studies have highlighted its neuroprotective properties, particularly in the context of Alzheimer's disease models, by mitigating oxidative stress and apoptosis.[4] This guide serves as a technical resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Discovery and Chemical Structure

This compound was first identified as a constituent of Cedrus deodara. Its chemical structure has been elucidated as 6-methyldihydromyricetin. Dihydroflavonols are a class of flavonoids characterized by the reduction of the C2-C3 double bond in the C ring of the flavonoid skeleton. The structural details of this compound are crucial for understanding its biosynthetic pathway and its interaction with biological targets.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Cedrus deodara involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive method adapted from established procedures for the isolation of flavonoids from Cedrus deodara pine needles.[5][6][7]

Plant Material Collection and Preparation

-

Collection: Fresh pine needles of Cedrus deodara are collected.

-

Drying: The collected needles are air-dried in a shaded area to prevent the degradation of phytochemicals.

-

Grinding: The dried needles are ground into a fine powder (approximately 40 mesh).

Extraction of Total Flavonoids

-

Solvent Extraction: The powdered plant material (30 g) is subjected to hot reflux extraction with 40% ethanol (750 mL, 1:25 solid to liquid ratio) for two cycles (2 hours for the first cycle and 1 hour for the second).[5][6]

-

Filtration: The resulting extract is filtered to remove solid plant debris.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract solution.

Purification by Macroporous Resin Chromatography

-

Resin Preparation: HPD722 macroporous resin is wet-packed into a glass column.

-

Sample Loading: The crude extract solution is adjusted to a pH of 4.0 and loaded onto the prepared column at a flow rate of 2 bed volumes per hour.[5]

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: The flavonoid fraction is eluted with 60-90% ethanol. The eluent is collected.[7]

-

Final Concentration and Drying: The collected eluent is concentrated under reduced pressure and then dried to yield the total flavonoid extract.[7] The total flavonoid content in the extract can reach up to 54.28%.[5][6]

Isolation of this compound

Further purification of the total flavonoid extract to isolate this compound can be achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography using silica gel or Sephadex, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol. The fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify and isolate the pure this compound.

Quantitative Data on Biological Activity

This compound has demonstrated significant neuroprotective effects in in vitro models of neurotoxicity. The following table summarizes the key quantitative findings from a study investigating the protective effects of this compound on PC12 cells against amyloid-beta (Aβ)1-42 induced neurotoxicity.[4]

| Parameter | Concentration of this compound | Observation | Reference |

| Cell Viability | 0.1 µM | Improved viability of Aβ1-42 injured PC12 cells | [4] |

| 1 µM | Improved viability of Aβ1-42 injured PC12 cells | [4] | |

| 10 µM | Improved viability of Aβ1-42 injured PC12 cells | [4] | |

| Oxidative Stress | 0.1, 1, 10 µM | Reduction of reactive oxygen species (ROS) overproduction | [4] |

| 0.1, 1, 10 µM | Increase in superoxide dismutase (SOD) activity | [4] | |

| 0.1, 1, 10 µM | Decrease in malondialdehyde (MDA) content | [4] | |

| Apoptosis | 0.1, 1, 10 µM | Upregulation of Bcl-2 | [4] |

| 0.1, 1, 10 µM | Downregulation of Bax | [4] | |

| 0.1, 1, 10 µM | Reduced Caspase-3 activity | [4] |

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in oxidative stress and apoptosis.

Experimental Workflow for Isolation and Activity Assessment

The following diagram illustrates the general workflow from the plant source to the evaluation of this compound's biological activity.

This compound's Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects by interfering with the apoptotic cascade initiated by factors such as Aβ-induced neurotoxicity. The mechanism involves the mitigation of oxidative stress and the regulation of key apoptotic proteins.

Conclusion

This compound, a flavonoid from Cedrus deodara, represents a valuable lead compound for the development of neuroprotective therapies. This guide has provided a detailed overview of the methodologies for its isolation and purification, along with a summary of its biological activities and the underlying molecular mechanisms. The presented experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo, which will be critical for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and purification of total flavonoids from pine needles of Cedrus deodara contribute to anti-tumor in vitro | springermedizin.de [springermedizin.de]

- 6. Extraction and purification of total flavonoids from pine needles of Cedrus deodara contribute to anti-tumor in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105434482A - Enrichment method of total flavonoids in pine needles of Cedrus deodara and application of total flavonoids in pine needles of Cedrus deodara in tumor suppression - Google Patents [patents.google.com]

An In-depth Technical Guide to Cedrin for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Cedrin, a natural dihydroflavonol with significant neuroprotective potential. The information is curated for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Chemical and Physical Properties

This compound, with the CAS Number 75513-81-4 , is a bioactive compound predominantly isolated from plants such as Cedrus deodara and Pinus ayacahuite.[1] It is recognized for its potential applications in metabolomics, phytochemical research, and as a compound in screening libraries for drug discovery.[1]

Data Presentation: Chemical and Physical Properties of this compound

All quantitative data regarding the properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 75513-81-4 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄O₈ | [1][3] |

| Molecular Weight | 334.28 g/mol | [1][3] |

| IUPAC Name | (2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one | [1] |

| Physical Form | Solid, Powder | [1] |

| Melting Point | 266 °C | [1] |

| Boiling Point | 356.07 °C (estimated) | [1] |

| Density | 1.1975 g/cm³ (estimated) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solvent Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1][2] |

| Storage Temperature | -20°C | [1] |

Neuroprotective Signaling Pathway of this compound

This compound has demonstrated significant neuroprotective effects in preclinical models, particularly against neurotoxicity induced by amyloid β1-42 (Aβ1-42), a key peptide implicated in Alzheimer's disease.[2][4] The protective mechanism of this compound is multifactorial, primarily involving the mitigation of oxidative stress, preservation of mitochondrial function, and the suppression of apoptosis.[1][2]

The diagram below illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Key Experimental Protocols

The neuroprotective properties of this compound have been evaluated using various in vitro assays. Below are the detailed methodologies for key experiments cited in the literature.

Workflow for Assessing this compound's Efficacy

The logical workflow for testing the neuroprotective effects of a compound like this compound typically follows a sequence of cell culture, induction of injury, treatment, and subsequent endpoint analysis.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: PC12 neuronal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Induction of Toxicity: The culture medium is replaced with a medium containing the neurotoxic agent (e.g., Aβ1-42) and co-incubated with various concentrations of this compound for a specified period (e.g., 24-48 hours). Control wells include untreated cells, cells treated with the vehicle, and cells exposed only to the neurotoxic agent.

-

MTT Incubation: After treatment, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the intracellular formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

-

Oxidative Stress Assays

The protective effect of this compound against oxidative stress is evaluated by measuring key markers like Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD) activity, and Malondialdehyde (MDA) content.[2][4]

-

Principle:

-

ROS Detection: Fluorogenic probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are used. DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

-

SOD Activity: This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

-

MDA Content: MDA is a product of lipid peroxidation and serves as a marker of oxidative damage.

-

-

Methodology (General):

-

Cell Culture and Treatment: Cells are cultured and treated with the neurotoxin and this compound as described for the MTT assay.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed to release intracellular components.

-

Assay Performance: Commercially available kits are typically used to measure intracellular ROS levels, SOD activity, and MDA content in the cell lysates according to the manufacturer's instructions.

-

Detection: ROS levels are measured by fluorescence intensity. SOD activity and MDA content are typically quantified using a spectrophotometer to measure absorbance at specific wavelengths.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]

-

Methodology:

-

Cell Collection: Following treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Spectroscopic Data

While specific NMR, IR, and mass spectra for this compound are not publicly available in spectral databases, commercial suppliers of high-purity this compound (>98%) often provide this data through a Certificate of Analysis (COA) upon request.[2] These analyses are crucial for confirming the identity and purity of the compound before its use in experimental research.

This guide provides foundational technical information for researchers interested in the properties and applications of this compound. For further in-depth study, consulting the primary research articles is highly recommended.

References

- 1. This compound | 75513-81-4 [chemicalbook.com]

- 2. This compound | CAS:75513-81-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 75513-81-4 | ADA51381 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

Potential Therapeutic Applications of Cedrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrin, a natural flavonoid found in the Himalayan cedar (Cedrus deodara), has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its neuroprotective, anti-inflammatory, and potential anti-cancer properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a flavonoid compound that can be isolated from Cedrus deodara[1]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. Initial research into this compound has revealed its potent antioxidant and cytoprotective effects, suggesting its applicability in a range of therapeutic areas. This document synthesizes the available preclinical data on this compound and its closely related compounds to provide a detailed resource for the scientific community.

Chemical and Physical Properties

This compound is a dihydroflavonol with the chemical formula C₁₅H₁₈O₆ and a molecular weight of approximately 294.3 g/mol . A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 4,5-dihydroxy-9-methoxy-3,5a-dimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | PubChem |

| Molecular Formula | C₁₅H₁₈O₆ | PubChem |

| Molecular Weight | 294.30 g/mol | PubChem |

| CAS Number | 6040-62-6 | PubChem |

| Natural Source | Cedrus deodara (Himalayan Cedar) | [1] |

Potential Therapeutic Applications

Current research indicates that this compound may have therapeutic utility in several key areas, primarily driven by its antioxidant and apoptosis-regulating properties.

Neuroprotective Effects

The most well-documented therapeutic potential of this compound lies in its neuroprotective activity, particularly in the context of Alzheimer's disease. In vitro studies have demonstrated that this compound can protect neuronal cells from the neurotoxicity induced by amyloid-beta (Aβ₁₋₄₂) peptides[1].

Mechanism of Action:

This compound's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. Specifically, this compound has been shown to:

-

Reduce Reactive Oxygen Species (ROS) Production: By scavenging free radicals, this compound decreases the overproduction of ROS, a key contributor to neuronal damage in neurodegenerative diseases[1].

-

Enhance Antioxidant Enzyme Activity: this compound increases the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals[1].

-

Decrease Lipid Peroxidation: this compound reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress[1].

-

Modulate Apoptosis: this compound regulates the expression of key apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade[1].

Quantitative Data from In Vitro Neuroprotection Studies:

The following table summarizes the quantitative effects of this compound on key biomarkers in Aβ₁₋₄₂-treated PC12 cells.

| Biomarker | Treatment Group | Result | Fold Change/Percentage Change |

| Cell Viability | Aβ₁₋₄₂ | Decreased | - |

| Aβ₁₋₄₂ + this compound | Increased | - | |

| SOD Activity | Aβ₁₋₄₂ | Decreased | - |

| Aβ₁₋₄₂ + this compound | Increased | - | |

| MDA Content | Aβ₁₋₄₂ | Increased | - |

| Aβ₁₋₄₂ + this compound | Decreased | - | |

| Bcl-2 Expression | Aβ₁₋₄₂ | Downregulated | - |

| Aβ₁₋₄₂ + this compound | Upregulated | - | |

| Bax Expression | Aβ₁₋₄₂ | Upregulated | - |

| Aβ₁₋₄₂ + this compound | Downregulated | - | |

| Caspase-3 Activity | Aβ₁₋₄₂ | Elevated | - |

| Aβ₁₋₄₂ + this compound | Inhibited | - |

Note: Specific quantitative values were not available in the provided search results, but the directional changes are consistently reported.

Anti-Cancer Potential

While direct studies on the anti-cancer effects of isolated this compound are limited, research on extracts from Cedrus deodara and the closely related sesquiterpene, Cedrol, suggests a promising avenue for investigation. Lignans and flavonoids from Cedrus deodara have demonstrated cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) cells[2][3].

Cedrol has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells[4]. Given the structural and source similarities, it is plausible that this compound may possess similar anti-cancer properties.

Potential Mechanism of Action:

The anti-cancer effects of related compounds from Cedrus deodara appear to be mediated through the induction of apoptosis. This involves the modulation of the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death[4][5].

Quantitative Data from In Vitro Anti-Cancer Studies (Cedrol):

| Cell Line | Compound | IC₅₀ Value |

| HT-29 (Human Colorectal Adenocarcinoma) | Cedrol | 138.91 µM (48h) |

| CT-26 (Murine Colorectal Carcinoma) | Cedrol | 92.46 µM (48h) |

Data for Cedrol is presented as a strong rationale for investigating this compound's anti-cancer potential.

Anti-Inflammatory Properties

Extracts of Cedrus deodara containing this compound have been traditionally used for their anti-inflammatory properties[6]. The anti-inflammatory activity is likely linked to the flavonoid and terpenoid content of the plant. Cedrol has demonstrated anti-inflammatory effects in animal models of arthritis by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and by mitigating oxidative stress[6][7].

Potential Mechanism of Action:

The anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes[8][9]. While direct evidence for this compound's action on these pathways is still emerging, it represents a logical direction for future research.

Quantitative Data from In Vivo Anti-Inflammatory Studies (Cedrol):

| Model | Compound | Effect |

| CFA-induced arthritis in rats | Cedrol (10 & 20 mg/kg) | Significantly decreased paw edema and arthritis score |

| Corrected serum levels of TNF-α, IL-1β, MDA, and SOD |

Signaling Pathways

Intrinsic Apoptosis Pathway

This compound's neuroprotective and potential anti-cancer effects are closely linked to its ability to modulate the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria.

Caption: Intrinsic apoptosis pathway modulated by this compound.

Potential Involvement of NF-κB and MAPK Signaling Pathways

The anti-inflammatory and anti-cancer properties of flavonoids are often associated with the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for this compound is still under investigation, these pathways represent highly probable targets.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

Isolation and Purification of this compound from Cedrus deodara

This protocol describes a general method for the extraction and isolation of compounds from Cedrus deodara, which can be adapted for the specific purification of this compound.

-

Plant Material Preparation: Air-dry the needles or wood of Cedrus deodara and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Column Chromatography:

-

Subject the this compound-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and analyze them by TLC.

-

-

Purification:

-

Pool the fractions containing this compound and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve final purification.

-

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: Workflow for the isolation and purification of this compound.

In Vitro Neuroprotection Assay Against Aβ₁₋₄₂-Induced Toxicity

This protocol details the methodology for assessing the neuroprotective effects of this compound on PC12 cells.

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ peptide in sterile distilled water and incubate at 37°C for 7 days to allow for aggregation.

-

Cell Treatment:

-

Seed PC12 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Add the aggregated Aβ₁₋₄₂ to the wells to a final concentration known to induce neurotoxicity (e.g., 10 µM).

-

Incubate for 24-48 hours.

-

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Measurement of Oxidative Stress Markers:

-

SOD Activity: Lyse the cells and measure SOD activity using a commercial SOD assay kit according to the manufacturer's instructions.

-

MDA Content: Measure lipid peroxidation by quantifying MDA levels in the cell lysates using a commercial MDA assay kit (e.g., TBARS assay).

-

-

Apoptosis-Related Protein Analysis (Western Blot):

-

Lyse the treated cells and determine protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Its ability to combat oxidative stress and regulate apoptosis provides a solid foundation for its development as a neuroprotective agent. Furthermore, preliminary data on related compounds indicate that this compound may also possess valuable anti-cancer and anti-inflammatory properties.

Future research should focus on:

-

In-depth investigation of this compound's anti-cancer and anti-inflammatory activities using isolated this compound to determine its specific efficacy and mechanisms of action.

-

Elucidation of the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In vivo studies to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of this compound in animal models of neurodegeneration, cancer, and inflammation.

-

Development and optimization of a scalable process for the isolation and purification of this compound from Cedrus deodara.

This technical guide provides a framework for these future investigations and underscores the potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, characterization, and LC MS/MS determination of anti-obesity components from pine needles of Cedrus deodara (Roxb.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Cedrin's Role in Inhibiting Oxidative Stress: A Technical Guide on Mechanisms and Methodologies

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders. Cedrin, a natural flavonoid isolated from the Himalayan cedar, Cedrus deodara, has emerged as a promising agent with significant neuroprotective and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound mitigates oxidative stress. It details its capacity to reduce ROS, enhance endogenous antioxidant enzymes, and preserve mitochondrial function.[3] Furthermore, this document postulates the involvement of key cytoprotective signaling pathways, namely the Nrf2/HO-1 and PI3K/Akt pathways, as central to this compound's mechanism of action. Quantitative data from relevant studies are presented in tabular format for comparative analysis. Detailed experimental protocols for assessing the antioxidant and cellular effects of this compound are provided to facilitate further research and development in this area.

Introduction to Oxidative Stress and this compound

The Pathophysiology of Oxidative Stress

Oxidative stress arises from the excessive accumulation of ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. This accumulation leads to cellular damage by oxidizing vital macromolecules, including lipids, proteins, and nucleic acids. The resulting damage impairs cellular function and can trigger apoptotic cell death, contributing to the progression of various diseases.[4] The cellular defense against oxidative stress involves a network of antioxidant enzymes like superoxide dismutase (SOD) and catalase, as well as non-enzymatic antioxidants.[4] Key signaling pathways, including the Nrf2 and PI3K/Akt pathways, are crucial for upregulating these defenses and promoting cell survival.[[“]][6]

This compound: A Natural Flavonoid from Cedrus deodara

This compound is a natural flavonoid identified in Cedrus deodara (Roxb.) G. Don.[1][2] Flavonoids are a class of plant secondary metabolites well-known for their antioxidant activities. Research has demonstrated that this compound exhibits potent protective effects in cellular models of neurotoxicity. Specifically, it has been shown to protect PC12 cells against amyloid β (Aβ) induced injury, a model relevant to Alzheimer's disease.[2][3] The primary protective effects are attributed to its ability to counteract oxidative stress, improve mitochondrial dysfunction, and suppress apoptosis.[3]

Core Mechanisms of this compound-Mediated Oxidative Stress Inhibition

This compound employs a multi-pronged approach to combat oxidative stress, encompassing direct antioxidant actions and modulation of intracellular signaling pathways that bolster the cell's endogenous defense systems.

Direct Antioxidant and Radical Scavenging Activity

This compound can directly neutralize harmful ROS, thereby reducing their capacity to damage cellular components. This is a characteristic feature of many flavonoids. Studies have shown that this compound treatment leads to a significant reduction in ROS overproduction in cells subjected to oxidative insults.[1][2]

Enhancement of Endogenous Antioxidant Defenses

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant capabilities. It has been observed to increase the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[2][3] This action helps to maintain redox homeostasis. Furthermore, this compound treatment decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, signifying its ability to protect cell membranes from oxidative damage.[2][3]

Protection of Mitochondrial Integrity

Mitochondria are both a primary source and a major target of ROS. Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP) and the loss of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors. This compound has been shown to ameliorate the loss of MMP and prevent mPTP opening in PC12 cells, indicating a crucial role in preserving mitochondrial function under stress.[2][3] This mitochondrial protection is linked to its ability to suppress apoptosis by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[2][3]

Putative Signaling Pathways Modulated by this compound

While direct studies on this compound's interaction with specific signaling pathways are still emerging, its observed effects strongly suggest the modulation of central antioxidant and cell survival networks. The Nrf2 and PI3K/Akt pathways are the most probable candidates.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including Heme Oxygenase-1 (HO-1) and SOD.[6][9][10] The activation of Nrf2 by natural compounds is a key mechanism for cellular protection against oxidative damage.[11][12] Given this compound's ability to increase SOD activity, it is highly probable that it functions as an activator of the Nrf2 pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that promotes cell survival and inhibits apoptosis.[[“]][14] Activation of this pathway, often triggered by growth factors or stress, leads to the phosphorylation and activation of Akt.[15] Activated Akt then phosphorylates a range of downstream targets to suppress apoptosis and promote survival.[[“]] This pathway is known to play a crucial role in protecting cells from oxidative stress-induced death.[[“]][16] The anti-apoptotic effects of this compound (modulating Bax/Bcl-2) strongly suggest an involvement of the PI3K/Akt pathway.

Significant crosstalk exists between the PI3K/Akt and Nrf2/HO-1 pathways, creating a robust defense network.[[“]] Activated Akt can phosphorylate and inactivate GSK3β, a kinase that promotes Nrf2 degradation. By inhibiting GSK3β, the PI3K/Akt pathway can lead to the stabilization and accumulation of Nrf2, thereby enhancing the antioxidant response.[16] This integrated signaling provides a powerful mechanism for cell survival under oxidative stress.

Quantitative Analysis of this compound's Antioxidant Efficacy

Quantitative assessment of antioxidant activity is crucial for evaluating the potency of compounds like this compound. Data is often derived from both chemical-based assays and cell-based models.

Table 1: In Vitro Antioxidant Activity of Cedrus spp. Extracts

| Extract/Compound Source | Assay | Result (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| Cedrus deodara Pine Needle (Total Flavonoids) | DPPH Radical Scavenging | IC₅₀: 76.10 µg/mL | [17] |

| Cedrus deodara Pine Needle (Total Polyphenols) | DPPH Radical Scavenging | IC₅₀: 100.50 µg/mL | [17] |

| Cedrus brevifolia Bark (Ethyl Acetate Fraction) | DPPH Radical Scavenging | EC₅₀: 13.9 ± 0.3 µg/mL | [18] |

| Cedrus brevifolia Bark (Ethyl Acetate Fraction) | ABTS Radical Scavenging | EC₅₀: 2.3 ± 0.0 µg/mL | [18] |

| Cedrus brevifolia Bark (Ethyl Acetate Fraction) | Reducing Power | EC₅₀: 9.1 ± 0.1 µg/mL |[18] |

Table 2: Cellular Effects of this compound in Aβ₁₋₄₂-Induced Oxidative Stress Model (PC12 Cells)

| Parameter Measured | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Cell Viability | 0.1, 1, and 10 µM | Dose-dependent improvement in viability | [2] |

| ROS Production | 0.1, 1, and 10 µM | Dose-dependent reduction in ROS levels | [2][3] |

| SOD Activity | 0.1, 1, and 10 µM | Dose-dependent increase in SOD activity | [2][3] |

| MDA Content | 0.1, 1, and 10 µM | Dose-dependent decrease in MDA content | [2][3] |

| Mitochondrial Membrane Potential | 0.1, 1, and 10 µM | Amelioration of MMP loss | [3] |

| Apoptosis (Caspase-3, Bax/Bcl-2) | 0.1, 1, and 10 µM | Suppression of apoptotic markers |[2][3] |

Experimental Protocols for Assessing this compound's Bioactivity

Standardized protocols are essential for the consistent and reliable evaluation of this compound's antioxidant and cytoprotective effects.

In Vitro Chemical Assays

These assays measure the direct radical scavenging or reducing ability of a compound.

-

Principle: DPPH is a stable free radical that is purple in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color to yellow. The change in absorbance is proportional to the radical scavenging activity.[19][20]

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the various concentrations of the test sample.

-

Include a control (DPPH solution with solvent only) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Measure the absorbance at ~517 nm using a microplate reader.[20]

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate, forming a blue-green solution. Antioxidants reduce the ABTS•+, returning it to its colorless state. The degree of decolorization is proportional to the antioxidant's activity.[19]

-

Protocol:

-

Prepare the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the stock solution with a buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at ~734 nm.

-

Add the ABTS•+ working solution to various concentrations of the this compound sample.

-

Incubate for a specified time (e.g., 6 minutes).

-

Measure the absorbance at ~734 nm.

-

Calculate the percentage of inhibition and determine the EC₅₀ value.

-

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[19]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Pre-warm the FRAP reagent to 37°C.

-

Add the this compound sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-10 minutes).[19]

-

Measure the absorbance of the blue-colored complex at ~593 nm.

-

Quantify the results using a standard curve prepared with a known antioxidant like ferrous sulfate or Trolox.

-

Cell-Based Assays

These assays evaluate the effects of this compound in a biological context, providing insights into its cytoprotective mechanisms.

-

Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used for neuroprotection studies.

-

Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.

-

Induction of Oxidative Stress:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2-24 hours).

-

Introduce an oxidative stressor. Common agents include Aβ₁₋₄₂ peptides for Alzheimer's models, H₂O₂ for general oxidative stress, or 6-hydroxydopamine (6-OHDA) for Parkinson's models.[3]

-

Co-incubate for a defined period (e.g., 24 hours) before performing downstream analyses.

-

-

Principle: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

After treatment with this compound and the stressor, wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate at 37°C for 30 minutes.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Principle: This can be measured using commercially available kits. These kits often utilize a system that generates superoxide radicals, which then react with a detector substrate (like WST-1) to form a colored product. SOD activity in the sample inhibits this reaction.

-

Protocol:

-

Prepare cell lysates from the treated cells.

-

Follow the manufacturer's instructions for the specific SOD assay kit, which typically involves mixing the lysate with the enzyme and substrate solutions.

-

Measure the absorbance change over time using a microplate reader.

-

Calculate SOD activity relative to the total protein concentration of the lysate.

-

-

Principle: This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation, using its reaction with thiobarbituric acid (TBA) to form a colored product (TBARS - Thiobarbituric Acid Reactive Substances).[21]

-

Protocol:

-

Prepare cell lysates.

-

Mix the lysate with TBA reagent and an acid.

-

Incubate the mixture at high temperature (e.g., 95°C) for 30-60 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Quantify MDA levels using a standard curve.

-

-

Principle: This technique is used to detect and quantify specific proteins (e.g., p-Akt, Nrf2, HO-1, Bax, Bcl-2) in cell lysates.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for mitigating conditions rooted in oxidative stress. Its multifaceted mechanism, which includes direct radical scavenging, enhancement of endogenous antioxidant enzymes like SOD, and protection of mitochondrial integrity, makes it a robust cytoprotective compound.[2][3] The observed effects strongly implicate the involvement of the Nrf2/HO-1 and PI3K/Akt signaling pathways, positioning this compound as a modulator of key cellular defense networks.

Future research should focus on several key areas. Firstly, definitive studies are required to confirm the direct interaction of this compound with upstream components of the Nrf2 and PI3K/Akt pathways. Secondly, while in vitro data is promising, comprehensive in vivo studies in animal models of neurodegenerative diseases are essential to validate its therapeutic efficacy, pharmacokinetics, and safety profile. Finally, identifying the specific molecular targets of this compound will provide a deeper understanding of its mechanism and facilitate the development of more potent derivatives for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Genetic activation of Nrf2 reduces cutaneous symptoms in a murine model of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Emerging Role of Sestrin2 in Cell Metabolism, and Cardiovascular and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-ARE pathway regulates induction of Sestrin-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sestrins activate Nrf2 by promoting p62-dependent autophagic degradation of Keap1 and prevent oxidative liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Link between PI3K/AKT/PTEN Pathway and NOX Proteinin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of antioxidant activity compounds extracted from the pine needle of <italic style="font-style: italic">Cedrus deodara</italic> by HPLC-DPPH screening method [journal.china-pharmacy.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Measurement of Antioxidant Activity of Wine Catechins, Procyanidins, Anthocyanins and Pyranoanthocyanins [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cedrin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cedrin is a dihydroflavonol, a type of flavonoid, found in the plant species Cedrus deodara, commonly known as the Himalayan cedar.[1][2][3] Research has indicated that this compound possesses various biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[3][4] Notably, it has been shown to protect against amyloid β-induced neurotoxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's disease.[4] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Cedrus deodara plant material, as well as an overview of the key signaling pathways involved in its neuroprotective effects.

Data Presentation: Quantitative Analysis of this compound Extraction

While specific yield data for pure this compound is not extensively published, the following table summarizes relevant quantitative information gathered from the extraction of total flavonoids and other constituents from Cedrus deodara, which can serve as a benchmark for optimizing this compound extraction protocols.

| Parameter | Method | Plant Part | Solvent | Yield/Content | Reference |

| Total Flavonoid Content in Purified Extract | Ethanol hot reflux followed by HPD722 macroporous resin purification | Pine Needles | 40% Ethanol | 54.28% | (Not in search results) |

| Methanol Extract Yield | Maceration | Dried Branches | 80% Methanol | 13.7% | [5] |

| Total Phenolic Content of Methanol Extract | Folin-Ciocalteu method | Wood | Methanol | 23.97 µg Gallic Acid Equivalent/g of extract | [1] |

| Total Flavonoid Content of Methanol Extract | Aluminum chloride colorimetric method | Wood | Methanol | Not specified | [5] |

| Total Tannin Content of Methanol Extract | Folin-Ciocalteu method | Wood | Methanol | Not specified | [5] |

Experimental Protocols

Protocol 1: Extraction of Total Flavonoids (including this compound) from Cedrus deodara Pine Needles

This protocol is adapted from a method for extracting total flavonoids and can be optimized for the specific isolation of this compound.

1. Plant Material Preparation:

- Collect fresh, healthy pine needles from Cedrus deodara.

- Wash the needles thoroughly with distilled water to remove any surface impurities.

- Air-dry the needles in the shade or use a laboratory oven at a low temperature (40-50 °C) to prevent degradation of bioactive compounds.

- Grind the dried needles into a fine powder (approximately 40 mesh).

2. Extraction:

- Place 100 g of the powdered plant material into a round-bottom flask.

- Add 2.5 L of 40% ethanol to the flask (solid-to-liquid ratio of 1:25 w/v).

- Perform hot reflux extraction for 2 hours.

- Allow the mixture to cool and filter through Whatman No. 1 filter paper.

- Repeat the extraction process on the residue for an additional 1 hour with fresh solvent to maximize yield.

- Combine the filtrates from both extractions.

3. Concentration:

- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

4. Purification using Macroporous Resin Chromatography:

- Dissolve the crude extract in distilled water to a concentration of approximately 2-3 mg/mL and adjust the pH to 4.0.

- Pack a glass column with HPD722 macroporous resin.

- Equilibrate the column by washing with deionized water.

- Load the crude extract solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

- Wash the column with deionized water to remove impurities.

- Elute the flavonoid-rich fraction with an appropriate concentration of ethanol (e.g., 70-95%). The optimal ethanol concentration should be determined by monitoring the eluate for flavonoid content using thin-layer chromatography (TLC) or UV-Vis spectrophotometry.

- Collect the fractions containing the flavonoids.

5. Isolation of this compound:

- Pool the flavonoid-rich fractions and concentrate them using a rotary evaporator.

- Further purify the concentrated fraction using silica gel column chromatography.

- Stationary Phase: Silica gel (100-200 mesh).

- Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol). The optimal gradient should be determined using TLC analysis to achieve the best separation of this compound.

- Monitor the fractions by TLC, visualizing with a UV lamp or an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

- Combine the fractions containing pure this compound, as confirmed by TLC and preferably by HPLC analysis against a this compound standard.

- Evaporate the solvent to obtain purified this compound.

Protocol 2: Extraction of this compound from Cedrus deodara Heartwood

This protocol is based on a method for isolating antioxidant lignans and can be adapted for this compound extraction.

1. Plant Material Preparation:

- Obtain heartwood from Cedrus deodara.

- Grind the heartwood into a coarse powder.

2. Defatting:

- Extract the powdered heartwood with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove fats and waxes.

- Air-dry the defatted plant material to remove residual solvent.

3. Extraction:

- Extract the defatted powder with chloroform using a Soxhlet apparatus for 8-10 hours.[1]

- Alternatively, perform maceration with chloroform at room temperature for 72 hours with occasional shaking.

4. Concentration and Purification:

- Concentrate the chloroform extract under reduced pressure using a rotary evaporator.

- Subject the concentrated extract to silica gel column chromatography for the separation and purification of this compound, as described in Protocol 1, Step 5.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound's Neuroprotective Effect Against Amyloid β-Induced Toxicity

Caption: this compound's neuroprotective signaling pathway.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful extraction and purification of this compound from Cedrus deodara. While the provided quantitative data is based on total flavonoid content, it offers a valuable starting point for optimizing the yield of pure this compound. The visualization of the experimental workflow and the signaling pathway of this compound's neuroprotective action will aid researchers in understanding and applying this knowledge in their drug discovery and development efforts. Further research is warranted to establish a standardized protocol with precise quantitative yields for pure this compound and to further elucidate the intricate molecular mechanisms underlying its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]